molecular formula C9H18O2 B2793077 3-(2-Methylpropyl)oxan-4-ol CAS No. 1697939-36-8

3-(2-Methylpropyl)oxan-4-ol

Cat. No.: B2793077
CAS No.: 1697939-36-8
M. Wt: 158.241
InChI Key: NQUVYJCQYSHIJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylbutanal with an alcohol, followed by reduction to yield the desired oxan-4-ol structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters allows for efficient large-scale synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired level of purity for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.

Major Products Formed

    Oxidation: Formation of 3-(2-Methylpropyl)oxan-4-one.

    Reduction: Formation of this compound derivatives with different degrees of saturation.

    Substitution: Formation of halogenated oxan-4-ol derivatives.

Scientific Research Applications

3-(2-Methylpropyl)oxan-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The isobutyl group may contribute to the compound’s hydrophobic interactions, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(2-methylpropyl)oxan-4-ol: Similar structure with a different substitution pattern.

    Tetrahydro-2-isobutyl-4-methylpyran-4-ol: Another member of the oxan-4-ol family with slight structural variations.

Uniqueness

3-(2-Methylpropyl)oxan-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an isobutyl group on the tetrahydropyran ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-methylpropyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVYJCQYSHIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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